2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid
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Overview
Description
2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their biological activity and are often derived from glucosinolates, which are secondary metabolites found in plants, particularly in the Brassicaceae family . The compound has a molecular formula of C11H11NO3S and is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a 3-methoxyphenylpropanoic acid moiety.
Preparation Methods
The synthesis of 2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common method involves the reaction of amines with thiophosgene, although thiophosgene is highly toxic and volatile . Another method uses carbon disulfide and di-tert-butyl dicarbonate as catalysts . A more recent and efficient method involves the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent under nitrogen protection . This method is noted for its low toxicity, safety, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The isothiocyanate group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and primary amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid involves its interaction with cellular proteins and enzymes. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . This reactivity is also responsible for its antimicrobial and anticancer properties, as it can induce oxidative stress and apoptosis in target cells .
Comparison with Similar Compounds
2-Isothiocyanato-3-(3-methoxyphenyl)propanoic acid can be compared with other isothiocyanate compounds such as:
3-Methoxyphenyl isothiocyanate: Similar in structure but lacks the propanoic acid moiety.
4-Methoxyphenyl isothiocyanate: Similar but with a different position of the methoxy group on the phenyl ring.
Phenyl isothiocyanate: Lacks the methoxy and propanoic acid groups, making it less complex. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-isothiocyanato-3-(3-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H11NO3S/c1-15-9-4-2-3-8(5-9)6-10(11(13)14)12-7-16/h2-5,10H,6H2,1H3,(H,13,14) |
InChI Key |
DGJTWEIEAHOGIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N=C=S |
Origin of Product |
United States |
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